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This technical support center provides in-depth guidance for researchers, scientists, and drug

development professionals on the complexities of managing airway obstruction in acute

bilateral vocal fold paralysis (ABVFP).

Frequently Asked Questions (FAQs)
Q1: What is acute bilateral vocal fold paralysis (ABVFP), and why is it a critical concern?

A1: Acute bilateral vocal fold paralysis is a condition characterized by the immobility of both

vocal folds, which can lead to a life-threatening airway obstruction.[1] The vocal folds, unable to

open (abduct), typically rest in a nearly closed (paramedian) position.[1][2] This severely

narrows the glottic aperture, causing symptoms like noisy breathing (stridor) and shortness of

breath, which can be mistaken for asthma.[2][3] The immediate concern is the potential for

complete airway blockage, especially if there's additional swelling from an infection or other

irritants.[3]

Q2: What are the primary causes of ABVFP that researchers should be aware of?

A2: The etiologies of ABVFP are varied. A significant portion of cases are iatrogenic, often

resulting from surgical trauma to the recurrent laryngeal nerves during procedures such as

thyroidectomy, parathyroid surgery, or anterior cervical spine surgery.[4][5][6][7] Other causes

include prolonged endotracheal intubation, neurological conditions like stroke or amyotrophic
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lateral sclerosis (ALS), tumors at the base of the skull or in the chest, and in some instances,

the cause remains unknown (idiopathic), possibly due to a viral infection.[1][3][4][5]

Q3: What are the initial diagnostic steps for a patient presenting with suspected ABVFP?

A3: The primary diagnostic tool is a direct visualization of the vocal folds, typically through

flexible endoscopic laryngoscopy.[2] This procedure allows for the assessment of vocal fold

mobility during tasks like quiet breathing, sniffing, and phonation.[3] A comprehensive patient

history is crucial, focusing on recent surgeries, intubations, or neurological symptoms.[4]

Imaging studies, such as a CT scan with contrast of the neck and chest, are essential to

investigate the entire course of the recurrent laryngeal nerves for any compressive lesions.[3]

Laryngeal electromyography (LEMG) may also be used to confirm the diagnosis and offer

prognostic information regarding the potential for recovery.[3]

Q4: What is the immediate priority in managing a patient with acute airway compromise from

ABVFP?

A4: The foremost priority is securing a safe and patent airway.[8] In cases of significant

respiratory distress, this may necessitate emergency measures such as endotracheal

intubation or a tracheostomy.[1][3][5] A tracheostomy is a surgical procedure that creates an

opening into the trachea from the neck, bypassing the obstructed glottis.[9] While it is an

invasive procedure, it provides a stable and secure airway, allowing for further diagnostic

evaluation and long-term management planning.[9][10]

Troubleshooting Guides
Scenario 1: Difficulty in distinguishing bilateral vocal fold paralysis from other causes of glottic

immobility.

Problem: The vocal folds appear immobile on endoscopy, but the underlying cause

(neurogenic vs. mechanical fixation) is unclear.

Troubleshooting Steps:

Review Patient History: A history of inflammatory conditions such as rheumatoid arthritis or

gout may suggest cricoarytenoid joint fixation rather than paralysis.[4][8]
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Perform Laryngeal Palpation: During direct laryngoscopy under general anesthesia, the

arytenoid cartilages can be gently palpated to assess for passive mobility.[4] Free

movement suggests paralysis, while resistance or immobility points towards joint fixation

or posterior glottic stenosis.[4]

Utilize Laryngeal Electromyography (LEMG): LEMG can differentiate between neurogenic

paralysis and mechanical fixation by assessing the electrical activity of the laryngeal

muscles.[3] The presence of normal electrical activity in immobile vocal folds would

suggest a mechanical cause.

Scenario 2: A patient with a recent tracheostomy for ABVFP develops complications.

Problem: The patient experiences issues such as tube blockage, dislodgement, or signs of a

local infection at the stoma site.

Troubleshooting Steps:

Tube Blockage: This is a medical emergency. Immediately attempt to suction the

tracheostomy tube. If unsuccessful, remove the inner cannula (if present) and attempt to

pass a suction catheter. If the airway is still not patent, the entire tracheostomy tube may

need to be removed and replaced.[9]

Tube Dislodgement: If the tube becomes dislodged, the primary concern is maintaining the

airway. Attempt to re-insert a new tube of the same size or a smaller size. If re-insertion is

difficult, the patient may require oral intubation.

Stoma Infection: Signs of infection include redness, swelling, and purulent discharge.

Clean the area around the stoma with sterile saline, apply an appropriate antimicrobial

ointment, and consider systemic antibiotics if the infection is severe. Regular and proper

stoma care is crucial for prevention.[9]

Experimental Protocols
Protocol 1: Flexible Endoscopic Laryngoscopy

Objective: To visually assess the mobility of the vocal folds.
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Methodology:

The patient is seated in an upright position.

A topical anesthetic and decongestant are applied to the nasal passages to facilitate the

passage of the endoscope.

A flexible fiber-optic endoscope is inserted through one nostril and advanced to the level of

the pharynx to obtain a view of the larynx.

The patient is instructed to perform a series of tasks to assess vocal fold movement:

Quiet tidal breathing to observe the resting position of the vocal folds.

A rapid, deep inhalation (sniff) to assess maximal abduction.

Phonation (e.g., saying "ee-ee-ee") to assess adduction and vibratory characteristics.

The procedure is recorded for later review and comparison.

Protocol 2: Laryngeal Electromyography (LEMG)

Objective: To evaluate the neurophysiologic integrity of the laryngeal muscles and nerves.

Methodology:

The patient is positioned comfortably, typically in a supine or semi-reclined position.

The skin of the neck is prepped with an antiseptic solution.

A fine-needle electrode is inserted through the skin of the neck into the target laryngeal

muscles (typically the thyroarytenoid and cricothyroid muscles).

The electrical activity of the muscles is recorded at rest and during voluntary tasks such as

phonation and sniffing.

The recorded waveforms are analyzed for signs of denervation, reinnervation, or normal

activity.
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Quantitative Data
Table 1: Comparison of Surgical Interventions for Bilateral Vocal Fold Paralysis

Surgical Procedure
Success Rate
(Decannulation)

Voice Quality
Outcome

Common
Complications

Tracheostomy N/A (primary airway) Generally preserved

Stomal infections,

granulation tissue,

tube

blockage/dislodgemen

t[9]

Endoscopic Laser

Cordotomy
80% or more[11]

May be worsened[6]

[10]

Aspiration, revision

surgery may be

needed[10][11]

Arytenoidectomy 80% or more[11]

Often results in a

breathy or weak

voice[1][6]

Higher risk of

aspiration compared

to cordotomy[10]

Suture Lateralization
High success in select

cases

Variable, can maintain

acceptable voice[8]

Mild postoperative

aspiration (often

temporary)[8]

Note: Success rates and outcomes can vary significantly based on patient factors and surgeon

experience.

Visualizations
Initial management workflow for suspected ABVFP.

Long-term treatment decision-making in ABVFP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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